molecular formula C20H21N5O2S B5446104 N~1~-[[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO](4-TOLUIDINO)METHYLENE]-1-BENZENESULFONAMIDE

N~1~-[[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO](4-TOLUIDINO)METHYLENE]-1-BENZENESULFONAMIDE

Cat. No.: B5446104
M. Wt: 395.5 g/mol
InChI Key: GDDGLWXJEAXWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-9-11-17(12-10-14)23-20(24-19-21-15(2)13-16(3)22-19)25-28(26,27)18-7-5-4-6-8-18/h4-13H,1-3H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDGLWXJEAXWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing DNA, RNA, and proteins, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

N~1~-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-1-BENZENESULFONAMIDE stands out due to its unique structural features, which may confer enhanced stability and specificity in its biological activity compared to other sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.